molecular formula C46H53NO12 B564864 [(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate CAS No. 33639-78-0

[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate

Cat. No.: B564864
CAS No.: 33639-78-0
M. Wt: 811.925
InChI Key: GPPCNMNMVOBEMH-PHJZFHELSA-N
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Description

[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate is a complex organic compound with a highly intricate structure. This compound is characterized by multiple stereocenters and functional groups, making it a valuable subject of study in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate typically involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and acetylation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex carbohydrates and other organic molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions and carbohydrate metabolism.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various non-covalent interactions, including hydrogen bonds and van der Waals forces, which facilitate its binding to these targets and modulate their activity.

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H53NO12/c1-30-40(51-25-34-17-9-5-10-18-34)43(52-26-35-19-11-6-12-20-35)44(53-27-36-21-13-7-14-22-36)46(56-30)55-29-38-41(57-32(3)49)42(58-33(4)50)39(47-31(2)48)45(59-38)54-28-37-23-15-8-16-24-37/h5-24,30,38-46H,25-29H2,1-4H3,(H,47,48)/t30-,38+,39+,40+,41+,42+,43+,44-,45-,46+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPCNMNMVOBEMH-PHJZFHELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)NC(=O)C)OC(=O)C)OC(=O)C)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OCC3=CC=CC=C3)NC(=O)C)OC(=O)C)OC(=O)C)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H53NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747098
Record name Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-6-O-(2,3,4-tri-O-benzyl-6-deoxy-alpha-L-galactopyranosyl)-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33639-78-0
Record name Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-6-O-(2,3,4-tri-O-benzyl-6-deoxy-alpha-L-galactopyranosyl)-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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